2-(4-Fluorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone
Overview
Description
2-(4-Fluorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone is an organic compound characterized by the presence of a fluorophenyl group and a trihydroxyphenyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone typically involves the condensation of 4-fluoroacetophenone with 2,4,6-trihydroxybenzaldehyde under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually refluxed for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Solvent selection and purification steps are also crucial to ensure the final product meets the required specifications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium.
Major Products:
Oxidation: Quinones derived from the trihydroxyphenyl group.
Reduction: Alcohols derived from the ethanone group.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Fluorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-(4-Fluorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone exerts its effects depends on its interaction with molecular targets. For instance, its antioxidant activity is attributed to the ability of the hydroxyl groups to donate electrons and neutralize free radicals. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access.
Comparison with Similar Compounds
- 2-(4-Chlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone
- 2-(4-Bromophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone
- 2-(4-Methylphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone
Comparison:
- Uniqueness: The presence of the fluorine atom in 2-(4-Fluorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone imparts unique electronic properties, making it more electronegative and potentially more reactive in certain chemical reactions compared to its chloro, bromo, and methyl analogs.
- Reactivity: The fluorine-substituted compound may exhibit different reactivity patterns, particularly in nucleophilic substitution reactions, due to the strong electron-withdrawing effect of fluorine.
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO4/c15-9-3-1-8(2-4-9)5-11(17)14-12(18)6-10(16)7-13(14)19/h1-4,6-7,16,18-19H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPZGBCWSLEYCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2O)O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80409310 | |
Record name | 2-(4-Fluorophenyl)-1-(2,4,6-trihydroxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80409310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15485-69-5 | |
Record name | 2-(4-Fluorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15485-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Fluorophenyl)-1-(2,4,6-trihydroxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80409310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-Fluorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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